molecular formula C12H17F2N5 B11756283 1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11756283
M. Wt: 269.29 g/mol
InChI Key: GNZGTBLFHIXKBA-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    N-Alkylation: The final step involves the N-alkylation of the pyrazole ring with the difluoroethyl group using suitable alkylating agents and reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced ethyl derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

  • **1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-yl)methanol
  • **1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
  • **Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylate

Comparison: Compared to similar compounds, 1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-3-18-6-10(9(2)17-18)4-15-11-5-16-19(7-11)8-12(13)14/h5-7,12,15H,3-4,8H2,1-2H3

InChI Key

GNZGTBLFHIXKBA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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